molecular formula C18H19NO3 B4450913 l-Phenylalanine, N-(m-toluoyl)-, methyl ester

l-Phenylalanine, N-(m-toluoyl)-, methyl ester

Cat. No.: B4450913
M. Wt: 297.3 g/mol
InChI Key: WBCFPPWDOFCQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

l-Phenylalanine, N-(m-toluoyl)-, methyl ester: is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.3484 g/mol . It is a derivative of l-phenylalanine, an essential amino acid, and is used in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[(3-methylbenzoyl)amino]-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-6-10-15(11-13)17(20)19-16(18(21)22-2)12-14-8-4-3-5-9-14/h3-11,16H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCFPPWDOFCQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Phenylalanine, N-(m-toluoyl)-, methyl ester typically involves the esterification of l-phenylalanine with methanol in the presence of a catalyst such as trimethylchlorosilane . This method offers mild reaction conditions and good to excellent yields. The reaction can be summarized as follows: [ \text{l-Phenylalanine} + \text{Methanol} \xrightarrow{\text{Trimethylchlorosilane}} \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: l-Phenylalanine, N-(m-toluoyl)-, methyl ester is used as an intermediate in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of l-Phenylalanine, N-(m-toluoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

  • l-Phenylalanine methyl ester
  • l-Phenylalanine, N-(p-toluoyl)-, methyl ester
  • l-Phenylalanine, N-(o-toluoyl)-, methyl ester

Comparison: Compared to its similar compounds, l-Phenylalanine, N-(m-toluoyl)-, methyl ester has unique properties due to the position of the toluoyl group. This positional difference can affect the compound’s reactivity, stability, and interaction with other molecules, making it suitable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-Phenylalanine, N-(m-toluoyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
l-Phenylalanine, N-(m-toluoyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.